Isotopic Purity and Enrichment: 95% atom D vs. Alternative Labeling Strategies
N-(4-Aminobenzoyl-d4)-L-glutamic Acid is supplied with a certified isotopic enrichment of ≥95% atom D . This level of enrichment is critical for minimizing isotopic cross-talk between the internal standard and the endogenous analyte, which would otherwise lead to quantitation bias. In contrast, early synthetic routes to deuterated folates achieved only partial labeling (e.g., 3′,5′-2H2), resulting in lower isotopic purity and potential interference from unlabeled species [1]. The d4-labeled pABG provides a +4 Da mass shift, ensuring baseline resolution from the natural M+0 isotope cluster of pABG in MS/MS detection .
| Evidence Dimension | Isotopic Purity (atom % D) |
|---|---|
| Target Compound Data | ≥95% atom D |
| Comparator Or Baseline | Pteroylglutamic acid-3′,5′-2H2 (partial labeling; exact purity not quantified but described as selectively labeled in 4-aminobenzoyl portion only) |
| Quantified Difference | Higher isotopic enrichment (≥95% vs. undefined partial labeling); +4 Da mass shift vs. +2 Da |
| Conditions | Manufacturer specification (BOC Sciences, MedChemExpress); analytical confirmation via NMR and MS |
Why This Matters
Higher isotopic purity directly reduces cross-talk and improves lower limit of quantification (LLOQ) in trace-level folate catabolite analysis.
- [1] Preparation of pteroylglutamic acid-3′,5′-2H2 by acid catalyzed exchange with deuterium oxide. J. Labelled Compd. Radiopharm. 1991, 29(1), 23-30. View Source
